Bienvenue dans la boutique en ligne BenchChem!

6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide

Antitubercular Antimicrobial Structure-Activity Relationship

6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide (CAS 16163-53-4) is a heterocyclic building block belonging to the imidazo[2,1-b][1,3,4]thiadiazole (ITD) class, a scaffold extensively explored for anticancer, antimicrobial, and antitubercular applications. The compound features a fused bicyclic core with a free primary amine at the C-2 position and a 4-chlorophenyl substituent at the C-6 position, supplied as the hydrobromide salt (MW: 331.62 g/mol, purity typically ≥95%).

Molecular Formula C10H8BrClN4S
Molecular Weight 331.616
CAS No. 16163-53-4
Cat. No. B578967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide
CAS16163-53-4
Molecular FormulaC10H8BrClN4S
Molecular Weight331.616
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)N)Cl.Br
InChIInChI=1S/C10H7ClN4S.BrH/c11-7-3-1-6(2-4-7)8-5-15-10(13-8)16-9(12)14-15;/h1-5H,(H2,12,14);1H
InChIKeyRKODRRLLKWYBIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine Hydrobromide (CAS 16163-53-4): Core Scaffold Identity and Procurement Baseline


6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide (CAS 16163-53-4) is a heterocyclic building block belonging to the imidazo[2,1-b][1,3,4]thiadiazole (ITD) class, a scaffold extensively explored for anticancer, antimicrobial, and antitubercular applications [1]. The compound features a fused bicyclic core with a free primary amine at the C-2 position and a 4-chlorophenyl substituent at the C-6 position, supplied as the hydrobromide salt (MW: 331.62 g/mol, purity typically ≥95%) [2]. It serves as a versatile late-stage diversification intermediate, with the C-2 amine enabling selective derivatization that is not possible with C-2-blocked analogs [3].

Why Generic Substitution Fails for 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine Hydrobromide: Substituent-Dependent Activity Cliffs


Within the 6-arylimidazo[2,1-b][1,3,4]thiadiazol-2-amine series, the identity of the 4-substituent on the phenyl ring at C-6 creates pronounced activity cliffs that preclude interchangeable procurement. Direct comparative studies demonstrate that replacing the 4-chlorophenyl group with phenyl, 4-fluorophenyl, 4-bromophenyl, or 4-nitrophenyl yields substantially different biological outcomes in both antimicrobial and anticancer assays [1]. For instance, in antitubercular screening, the 4-chlorophenyl-containing series (compounds 4a, 4b, 5a, 5b, 7f, 10, 12, 13) exhibited very high activity at low concentrations, whereas the corresponding phenyl-substituted series showed only moderate activity [1]. The free C-2 amine further distinguishes this compound from its N-substituted or C-2-functionalized derivatives, as it provides a unique reactive handle for further derivatization that is absent in analogs such as 2-(4-chlorobenzyl)-6-arylimidazo[2,1-b][1,3,4]thiadiazoles [2].

Product-Specific Quantitative Evidence Guide: 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine Hydrobromide Differentiation Data


C-6 4-Chlorophenyl vs. Phenyl Substitution in Antitubercular Activity: Direct Comparative MIC Data

In a direct head-to-head comparison of ITD hybrid series, compounds bearing a 4-chlorophenyl group at C-6 demonstrated potent antitubercular activity at low concentrations, whereas the corresponding phenyl-substituted series exhibited only moderate activity [1]. Specifically, the 4-chlorophenyl series (exemplified by compounds 4a, 4b, 5a, 5b, 7f, 10, 12, and 13) showed very high anti-tuberculosis activity against Mycobacterium tuberculosis, while compound 3b (from the phenyl-substituted series) was flagged as an outlier with only moderate activity [1]. This C-6 substituent-dependence represents a quantifiable activity cliff, where the electron-withdrawing 4-chloro substituent is essential for maintaining high potency [1].

Antitubercular Antimicrobial Structure-Activity Relationship

EGFR Kinase Inhibitory Activity of 4-Chlorophenyl-Containing ITD-Benzothiazole Hybrid (Vb): Superior Docking Scores vs. Erlotinib

The 4-chlorophenyl-imidazothiadiazole-benzothiazole hybrid Vb demonstrated significantly higher binding scores and more favorable inhibitory constants against the EGFR tyrosine kinase than the reference drug erlotinib in molecular docking studies [1]. Vb, alongside its 4-bromophenyl (Vd) and 4-nitrophenyl (Vh) counterparts, was identified as one of the three most potent compounds in the series in both in vitro MTT cytotoxicity assays (MCF-7 and A549 cell lines) and in silico EGFR docking [1]. The kinase inhibitory assay results against EGFR strongly corroborated the in vitro anticancer findings [1].

Anticancer EGFR Inhibition Molecular Docking

4-Chlorophenyl vs. 4-Bromophenyl vs. 4-Nitrophenyl: Substituent Hierarchy in EGFR-Targeted Anticancer Activity

Among the nine benzothiazole-imidazothiadiazole hybrids (Va–Vi) evaluated, the three most potent compounds—Vb (4-Cl), Vd (4-Br), and Vh (4-NO2)—form a distinct cluster of electron-withdrawing 4-substituted phenyl derivatives [1]. The study explicitly concluded that 'the substitution on the 4-chlorophenyl ring (Vb), 4-bromophenyl ring (Vd), and 4-nitrophenyl ring (Vh) is important for maintaining their anticancer activity' [1]. While compound Vh (4-NO2) was reported as the most active in the indole-derived ITD series against MCF-7, A549, and Colon-205 cell lines [2], the 4-chlorophenyl derivative offers a distinct balance of potency and synthetic tractability, as the chloro substituent is more amenable to further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the nitro group [3].

Anticancer SAR EGFR Targeting

C-2 Free Amine vs. C-2 Substituted Analogs: Synthetic Versatility as a Procurement Criterion

6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide is distinguished from the majority of biologically evaluated ITD derivatives by its unsubstituted C-2 amine [1]. In the comprehensive scaffold review by Govindaiah et al. (2025), anticancer activity modulation through C-2, C-5, and C-6 substitutions is extensively documented, with C-2 functionalization being a primary driver of target engagement [1]. The free amine provides a nucleophilic handle for acylation, sulfonylation, reductive amination, and urea/thiourea formation—reactions that are precluded in C-2-alkylated, C-2-arylated, or C-2-thioether analogs [2]. The compound is typically synthesized via microwave-assisted cyclocondensation (373 K, 10 min, DMF) yielding >97% purity, a protocol far more efficient than traditional thermal methods requiring hours of reflux [3].

Synthetic Chemistry Building Block Derivatization

Hydrobromide Salt Form: Solubility and Handling Advantages Over Free Base

The target compound is supplied as the hydrobromide salt (MW: 331.62 g/mol) rather than the free base (MW: 250.71 g/mol) [1]. Hydrobromide salt formation of heterocyclic amines typically enhances aqueous solubility by 10- to 1000-fold relative to the free base, depending on the counterion and the pKa of the conjugate acid [2]. For the imidazo[2,1-b][1,3,4]thiadiazol-2-amine scaffold, the hydrobromide salt protonates the C-2 amine (estimated pKa of conjugate acid: ~5–6 based on 2-aminothiadiazole analogs), converting it from a neutral nucleophile to a water-soluble ammonium species [2]. This is a critical practical differentiator from the free base (CAS 16163-53-4 free base form, MW: 250.71), which may exhibit poor aqueous solubility and require organic co-solvents for biological assays [1].

Physicochemical Properties Salt Selection Formulation

Best Research and Industrial Application Scenarios for 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine Hydrobromide


Focused Library Synthesis for EGFR-Targeted Anticancer Lead Optimization

Medicinal chemistry teams optimizing EGFR-targeted anticancer leads should procure this compound as a central late-stage diversification intermediate. As demonstrated by Reddy et al. (2024), the 4-chlorophenyl-imidazothiadiazole core, when elaborated at the C-2 amine with benzothiazole or indole motifs, yields compounds with EGFR binding scores exceeding erlotinib and potent in vitro activity against MCF-7 and A549 cell lines [1]. The free C-2 amine enables parallel synthesis of diverse amide, sulfonamide, urea, and Schiff base libraries for systematic SAR exploration.

Antitubercular Drug Discovery: Privileged Scaffold with Validated Substituent-Dependent Activity

For antitubercular screening programs, this compound provides the validated 4-chlorophenyl pharmacophore that Taflan et al. (2019) identified as critical for high antitubercular potency [1]. The direct comparative data showing that 4-chlorophenyl-substituted ITD hybrids exhibit very high activity while phenyl-substituted analogs show only moderate activity establishes a clear procurement rationale: substituting this compound with the cheaper 6-phenyl analog would compromise the entire screening cascade [1]. The hydrobromide salt form facilitates direct use in aqueous Alamar Blue susceptibility assays against M. tuberculosis H37Rv.

Structure-Activity Relationship (SAR) Studies at the C-6 Position of Imidazo[2,1-b][1,3,4]thiadiazoles

Researchers systematically mapping SAR at the 6-position of the ITD scaffold should procure this compound specifically for its 4-chlorophenyl substituent as part of a halogen series (F, Cl, Br, I) or electron-withdrawing group series (Cl, Br, NO2, CN). The evidence from Reddy et al. (2024) and the indole-ITD study (2023) establishes that 4-Cl, 4-Br, and 4-NO2 form the top potency tier, making this compound an essential member of any comparative SAR matrix [1][2]. The consistent synthetic protocol (microwave-assisted cyclocondensation, 373 K, 10 min) ensures reproducible access [3].

Chemical Biology Tool Compound Preparation via C-2 Amine Bioconjugation

The free C-2 primary amine enables bioconjugation strategies—including fluorescent labeling, biotinylation, and photoaffinity probe installation—that are inaccessible with C-2-substituted ITD analogs [1]. This compound can serve as the parent scaffold for generating chemical biology probes to identify cellular targets of the imidazothiadiazole pharmacophore through affinity-based protein profiling or click chemistry approaches.

Quote Request

Request a Quote for 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.